Cas no 22161-81-5 (S-(+)-Ketoprofen)

S-(+)-Ketoprofen 化学的及び物理的性質

名前と識別子

-

- (S)-(+)-ketoprofen

- S-(+)-Ketoprofen

- (S)-ketoprofen

- Dexketoprofen

- (D)-KETOPROFEN

- (S)-2-(3-Benzoylphenyl)propanoic acid

- (2S)-2-(3-benzoylphenyl)propanoic acid

- Keral

- S-ketoprofen

- (S)-(+)-2-(3-Benzoylphenyl)propionic acid

- (+)-Ketoprofen

- (+)-3-Benzoylhydratropic acid

- Dexketoprofen [INN]

- (S)-3-Benzoyl-alpha-methylbenzeneacetic acid

- (+)-(S)-m-Benzoylhydratropic acid

- Hydratropic acid, m-benzoyl-, (+)-

- 6KD9E78X68

- Dexketoprofen (INN)

- (S)-2-(3-Benzoylphenyl)propionic acid

- (S)-(+)-2-(3-Benzoylphenyl)propionic aci

- (+)-2-(3-BENZOYLPHENYL)PROPIONIC ACID

- CS-8173

- 9KL

- (S)-2-(3-Benzoyl-phenyl)-propionic acid

- SCHEMBL66987

- BMK1-B7

- s5192

- CCG-100611

- D94685

- (2S)-2-[3-(benzenecarbonyl)phenyl]propanoic acid

- BCP13810

- NS00121038

- A878675

- Ketoprofen, (s)-

- (2S)-2-(3-BENZOYLPHENYL)PROPIONIC ACID

- HMS2234M14

- DKYWVDODHFEZIM-NSHDSACASA-N

- HY-B2137

- MLS001333189

- (S)-(+)-3-Benzoyl-?-methylbenzeneacetic Acid

- DEXKETOPROFEN [WHO-DD]

- Arveles

- BDBM50088570

- BK166230

- SMR000857177

- (S)-(+)-3-Benzoyl-alpha-methylbenzeneacetic acid

- CHEBI:76128

- 22161-81-5

- HMS2090M22

- DB09214

- Q425440

- S-(+)-Ketoprofen; (S)-ketoprofen; Dexketoprofen

- CHEMBL75435

- W-201922

- Benzeneacetic acid, 3-benzoyl-.alpha.-methyl-, (.alpha.S)-

- AKOS015913672

- BENZENEACETIC ACID, 3-BENZOYL-.ALPHA.-METHYL-, (S)-

- (S)-(+)-Ketoprofen, 99%

- AS-17683

- BiomolKI_000007

- Benzeneacetic acid, 3-benzoyl-alpha-methyl-, (S)-

- AB00918363-05

- Dexketoprofen [INN:BAN]

- DTXSID40905141

- (S)-Ketoprofen;Dexketoprofen

- MFCD00673316

- AC-8103

- Benzeneacetic acid, 3-benzoyl-?-methyl-, (S)-Hydratropic acid, m-benzoyl-, (+)-

- NCGC00142585-02

- (S)-(+)-2-(3-benzoylphenyl) propionic acid

- MLS001333190

- (S)-(+)-3-Benzoyl-alpha-methylbenzeneacetic 5

- 2-(3-Benzoyl-phenyl)-propionic acid

- NCGC00142585-01

- BiomolKI2_000017

- D07269

- UNII-6KD9E78X68

- EN300-7359590

- (.ALPHA.S)-3-BENZOYL-.ALPHA.-METHYLBENZENEACETIC ACID

- (S)-(+)-Ketoprofen?

- dexketoprofen sodium

- M02AA27

- dexketoprofenum

- BENZENEACETIC ACID, 3-BENZOYL-ALPHA-METHYL-, (ALPHAS)-

- Dexketoprofeno

- (ALPHAS)-3-BENZOYL-ALPHA-METHYLBENZENEACETIC ACID

- dexketoprofene

- DTXCID101334245

- M01AE17

- 3-benzoyl-alpha-methyl benzeneacetic acid

-

- MDL: MFCD00673316

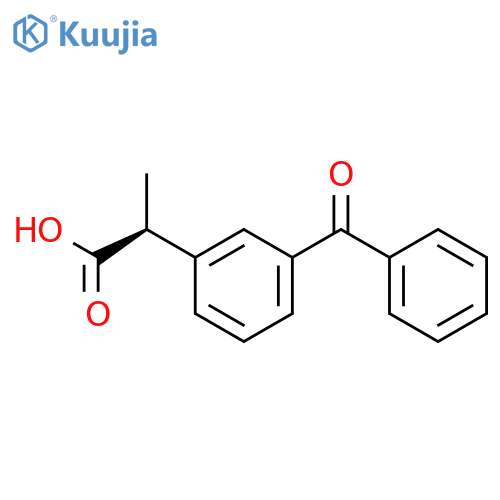

- インチ: 1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1

- InChIKey: DKYWVDODHFEZIM-NSHDSACASA-N

- ほほえんだ: O([H])C([C@@]([H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C(C(C2C([H])=C([H])C([H])=C([H])C=2[H])=O)C=1[H])=O

計算された属性

- せいみつぶんしりょう: 254.09400

- どういたいしつりょう: 254.094

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 54.4

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.198

- ゆうかいてん: 75-78 °C (lit.)

- ふってん: 431.316°C at 760 mmHg

- フラッシュポイント: 228.8±20.5 °C

- 屈折率: 1.592

- ようかいど: invitro:ジメチルスルホキシドようかいど ≥ 125 mg/ml (491.58 mm) * "≥" means soluble, but saturation unknown

- PSA: 54.37000

- LogP: 3.10570

- ようかいせい: 未確定

- ひせんこうど: +49° (c=1, MeOH)

- 光学活性: [α]22/D +49°, c = 1 in methanol

S-(+)-Ketoprofen セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H301-H315-H319-H335-H400

- 警告文: P261-P273-P301+P310-P305+P351+P338

- 危険物輸送番号:UN 2811 6

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38-50/53

- セキュリティの説明: 26-60-61

- RTECS番号:CY1572790

-

危険物標識:

- リスク用語:R25; R36/37/38

- 危険レベル:6.1

- 包装グループ:III

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

S-(+)-Ketoprofen 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関番号:

2942000000

S-(+)-Ketoprofen 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16196-5g |

(S)-Ketoprofen |

22161-81-5 | 98% | 5g |

¥1988.00 | 2023-09-09 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16196-1g |

(S)-Ketoprofen |

22161-81-5 | 98% | 1g |

¥705.00 | 2023-09-09 | |

| abcr | AB508739-5 g |

(S)-(+)-Ketoprofen, 98%; . |

22161-81-5 | 98% | 5g |

€126.60 | 2023-06-14 | |

| Key Organics Ltd | AS-17683-10MG |

(S)-(+)-Ketoprofen |

22161-81-5 | >98% | 10mg |

£63.00 | 2025-02-08 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S861110-5g |

(S)-(+)-ketoprofen |

22161-81-5 | ≥99% | 5g |

¥396.00 | 2022-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S70160-25g |

(S)-Ketoprofen |

22161-81-5 | 25g |

¥1346.0 | 2021-09-07 | ||

| TRC | K200805-10g |

(S)-(+)-Ketoprofen |

22161-81-5 | 10g |

$600.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S70160-5g |

(S)-Ketoprofen |

22161-81-5 | 5g |

¥386.0 | 2021-09-07 | ||

| eNovation Chemicals LLC | D570702-25g |

(S)-(+)-Ketoprofen |

22161-81-5 | 97% | 25g |

$200 | 2024-06-05 | |

| abcr | AB508739-100 g |

(S)-(+)-Ketoprofen, 98%; . |

22161-81-5 | 98% | 100g |

€577.00 | 2023-06-14 |

S-(+)-Ketoprofen 関連文献

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

S-(+)-Ketoprofenに関する追加情報

Introduction to S-(+)-Ketoprofen and CAS No 22161-81-5

S-(+)-Ketoprofen, identified by the chemical compound CAS No 22161-81-5, is a highly enantiomerically pure form of the well-known nonsteroidal anti-inflammatory drug (NSAID) ketoprofen. This compound has garnered significant attention in the pharmaceutical and biochemical research communities due to its enhanced pharmacological properties compared to the racemic mixture. The focus on S-(+)-Ketoprofen stems from its superior efficacy, reduced side effects, and improved patient tolerance, making it a promising candidate for therapeutic applications.

The stereochemical purity of S-(+)-Ketoprofen is a critical factor in its pharmacological profile. Unlike the racemic mixture of ketoprofen, which contains both the S-(+)-enantiomer and its inactive R-(-)-enantiomer, the enantiomerically pure form exhibits more predictable and potent biological activity. This distinction has been extensively studied in recent years, with researchers uncovering novel mechanisms of action that contribute to its therapeutic benefits.

Recent advancements in chiral synthesis have enabled the efficient production of S-(+)-Ketoprofen, making it more accessible for clinical and research purposes. These innovations have not only improved the scalability of production but also reduced costs, paving the way for broader adoption in pharmaceutical formulations. The compound's stability under various storage conditions further enhances its practicality for medical use.

In clinical settings, S-(+)-Ketoprofen has been investigated for its potential in managing a range of inflammatory and pain-related conditions. Studies have demonstrated its efficacy in reducing pain and inflammation with a lower incidence of gastrointestinal side effects compared to traditional NSAIDs. This makes it an attractive option for patients who may be sensitive to conventional treatments.

The pharmacokinetic profile of S-(+)-Ketoprofen is another area of active research. Unlike racemic ketoprofen, which exhibits a relatively short half-life, S-(+)-Ketoprofen demonstrates prolonged bioavailability and sustained therapeutic effects. This extended duration of action can lead to fewer dosing requirements, improving patient compliance and convenience.

One of the most compelling aspects of S-(+)-Ketoprofen is its potential in personalized medicine. By leveraging advances in genetic testing and biomarker analysis, researchers are exploring how individual patient responses to this compound can be optimized. This approach holds promise for tailoring therapeutic regimens to maximize efficacy while minimizing adverse effects.

The biochemical interactions of S-(+)-Ketoprofen have also been a subject of intense study. Researchers have identified specific enzymes and receptors targeted by this enantiomer, providing insights into its mechanism of action. These findings not only enhance our understanding of the compound's pharmacology but also open avenues for developing novel drug candidates that mimic or enhance its effects.

Moreover, the environmental impact of producing and disposing of pharmaceutical compounds has led to investigations into sustainable practices for synthesizing S-(+)-Ketoprofen. Green chemistry principles are being applied to develop more eco-friendly synthetic routes, reducing waste and energy consumption without compromising yield or purity.

The regulatory landscape for S-(+)-Ketoprofen is evolving as its benefits become more widely recognized. Regulatory agencies are increasingly considering enantiomerically pure drugs as distinct entities from their racemic counterparts, necessitating updated guidelines for approval and labeling. This shift reflects a growing understanding of the importance of stereochemistry in drug development.

In conclusion, S-(+)-Ketoprofen (CAS No 22161-81-5) represents a significant advancement in NSAID therapy due to its superior pharmacological properties and reduced side effects. Ongoing research continues to uncover new applications and refine production methods, ensuring that this compound remains at the forefront of pharmaceutical innovation. As our understanding of stereochemistry deepens, compounds like S-(+)-Ketoprofen will likely play an increasingly vital role in addressing complex medical challenges.

22161-81-5 (S-(+)-Ketoprofen) 関連製品

- 43153-07-7(2-(4-formylphenyl)propanoic acid)

- 1219805-29-4(Ketoprofen-d)

- 159490-55-8(Ketoprofen-d)

- 22410-97-5(4-benzoyl-a-methyl-Benzeneacetic acid,)

- 22071-15-4(Ketoprofen)

- 56105-81-8((R)-(-)-Ketoprofen)

- 107257-20-5(rac-4’-Methyl Ketoprofen)

- 22161-86-0(ketoprofene)

- 2097924-33-7(N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide)

- 1017604-09-9(Methyl 5-morpholinopyrazine-2-carboxylate)